

A Comparative Guide to the Cellular Effects of UNC7145 and UNC6934

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Compound of Interest

Compound Name: *UNC7145*

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This guide provides a detailed comparison of the biochemical and cellular effects of UNC6934, a chemical probe targeting the PWWP domain of the histone methyltransferase NSD2, and its structurally similar but inactive analog, **UNC7145**. The data presented herein is compiled from publicly available research to assist in the design and interpretation of experiments utilizing these compounds.

Introduction to UNC6934 and UNC7145

UNC6934 is a potent and selective chemical probe that binds to the aromatic cage of the N-terminal PWWP domain of NSD2 (NSD2-PWWP1).[1] This interaction competitively inhibits the binding of NSD2-PWWP1 to its endogenous ligand, dimethylated histone H3 at lysine 36 (H3K36me2).[1] The disruption of this interaction leads to a change in the subcellular localization of the NSD2 protein.[1][2] **UNC7145** is a close structural analog of UNC6934 that serves as a crucial negative control, as it does not exhibit significant binding to the NSD2-PWWP1 domain.[1] The key structural difference lies in the substitution of a cyclopropyl group in UNC6934 with an isopropyl group in **UNC7145**. [1]

Comparative Analysis of In Vitro and Cellular Activities

The following tables summarize the quantitative data from various assays comparing the activity of UNC6934 and **UNC7145**.

Table 1: In Vitro Binding and Inhibition

Assay Type	Target	Parameter	UNC6934	UNC7145	Reference
Surface Plasmon Resonance (SPR)	NSD2-PWWP1	Kd	91 ± 8 nM	No Appreciable Binding	[3]
Differential Scanning Fluorimetry (DSF)	NSD2-PWWP1	Thermal Shift	Significant Stabilization	Inactive	[1]
AlphaScreen	NSD2-PWWP1 + H3K36me2 Nucleosome	IC50	104 ± 13 nM	No Measurable Effect	[1]
AlphaScreen	full-length NSD2 + H3K36me2 Nucleosome (+ competitor DNA)	IC50	78 ± 29 nM	5.1 ± 1 µM	[4]

Table 2: Cellular Target Engagement and Phenotypic Effects

Assay Type	Cell Line	Parameter	UNC6934	UNC7145	Reference
NanoBRET	U2OS	EC50 (NSD2-PWWP1:H3.3 engagement)	1.23 ± 0.25 μ M	Inactive	
Confocal Microscopy	U2OS	NSD2 Localization	Induces Nucleolar Accumulation	No Effect	[5]
Western Blot	KMS11	Global H3K36me2 Levels	No Significant Change	No Significant Change	[3][5]
Cell Viability Assays	Various Cell Lines	Cytotoxicity	No acute cytotoxicity up to 5 μ M	No acute cytotoxicity up to 5 μ M	

Signaling Pathway and Mechanism of Action

NSD2 is a histone methyltransferase that primarily dimethylates H3K36. This histone mark is associated with active gene transcription and plays a role in DNA repair. The PWWP1 domain of NSD2 recognizes and binds to H3K36me2, which helps to anchor NSD2 to chromatin.

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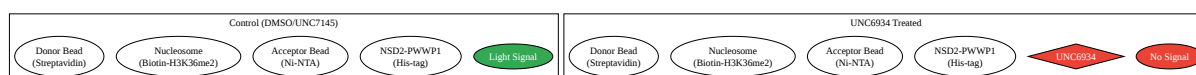
Experimental Protocols

NSD2-PWWP1 and Nucleosome Binding (AlphaScreen)

This assay quantifies the proximity of two molecules. Biotinylated H3K36me2 nucleosomes are bound to streptavidin-coated donor beads, while His-tagged NSD2-PWWP1 is bound to nickel-chelate acceptor beads. Upon excitation, the donor bead releases singlet oxygen, which, if in close proximity, activates the acceptor bead to emit light. UNC6934 disrupts the interaction, leading to a decrease in the AlphaScreen signal.

Protocol Outline:

- Add biotinylated H3K36me2 nucleosomes to a 384-well plate.
- Add streptavidin-coated donor beads and incubate.
- Add His-tagged NSD2-PWWP1 protein.
- Add varying concentrations of UNC6934 or **UNC7145**.
- Add nickel-chelate acceptor beads and incubate in the dark.
- Read the plate on an AlphaScreen-capable plate reader.



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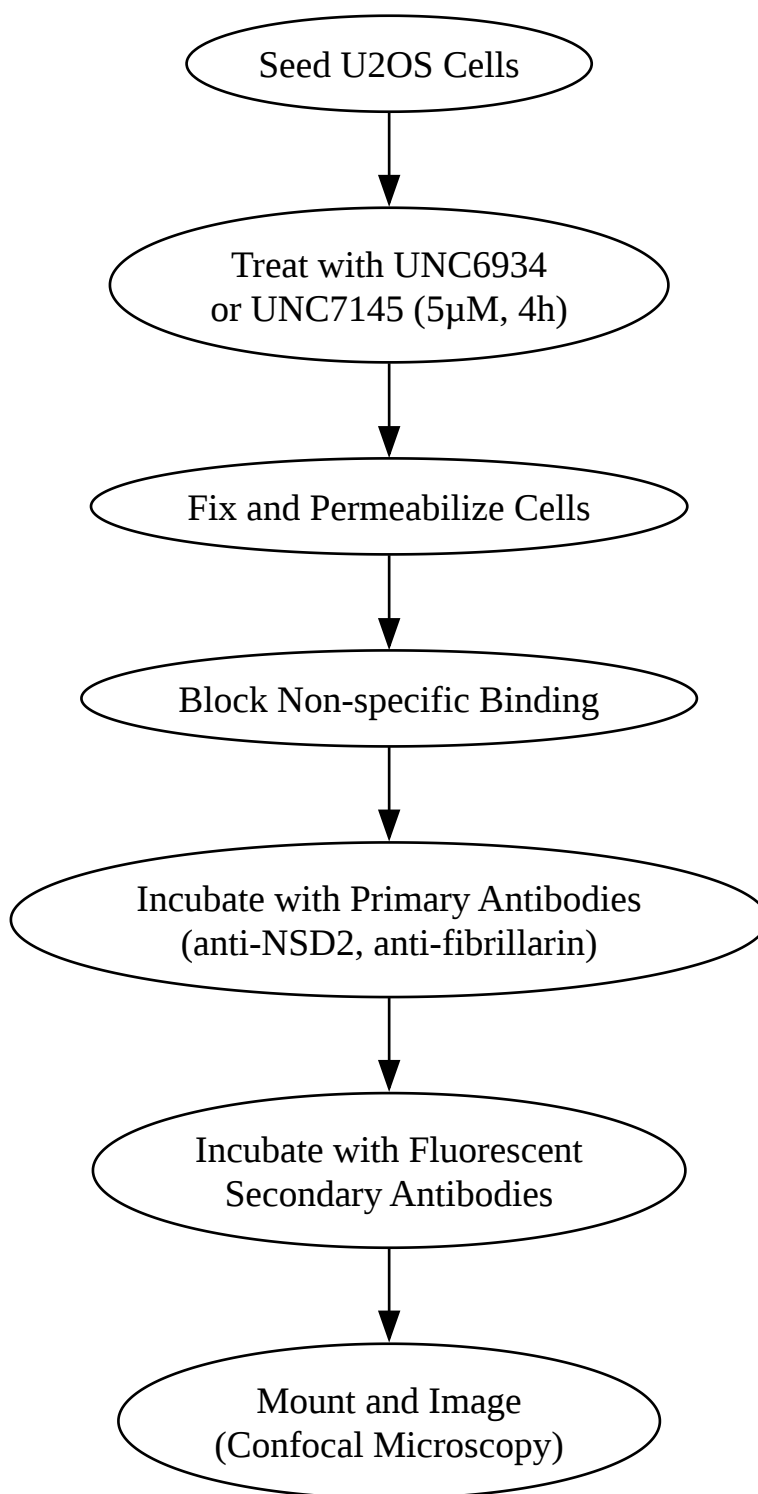
Cellular Localization of NSD2 (Immunofluorescence)

This method is used to visualize the subcellular location of NSD2. Cells are treated with the compounds, fixed, and then permeabilized. A primary antibody specific to NSD2 is used to label the protein, followed by a fluorescently labeled secondary antibody. The nucleolus is co-stained with an antibody against a nucleolar marker protein like fibrillarin. The cells are then imaged using confocal microscopy.

Protocol Outline:

- Seed U2OS cells on coverslips.
- Treat cells with 5 μ M UNC6934 or **UNC7145** for 4 hours.
- Fix cells with paraformaldehyde.
- Permeabilize cells with a detergent (e.g., Triton X-100).

- Block with a suitable blocking buffer (e.g., BSA in PBS).
- Incubate with primary antibodies for NSD2 and fibrillarin.
- Wash and incubate with corresponding fluorescently labeled secondary antibodies.
- Mount coverslips on slides with a DAPI-containing mounting medium.
- Image using a confocal microscope and quantify colocalization.[\[5\]](#)



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Conclusion

UNC6934 serves as a selective chemical probe for the NSD2-PWWP1 domain, effectively disrupting its interaction with H3K36me2 in vitro and in cells. This leads to the relocalization of NSD2 to the nucleolus without acutely affecting global H3K36me2 levels. In contrast, **UNC7145** is an appropriate negative control, showing no significant activity in the same assays. The use of both compounds in parallel is essential for attributing observed cellular phenotypes specifically to the inhibition of the NSD2-PWWP1:H3K36me2 interaction.

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